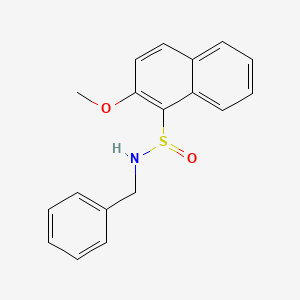

N-benzyl-2-methoxy-1-naphthalenesulfinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-benzyl-2-methoxy-1-naphthalenesulfinamide” is a chemical compound with the molecular formula C18H17NO2S and a molecular weight of 311.4 .

Chemical Reactions Analysis

While specific chemical reactions involving “N-benzyl-2-methoxy-1-naphthalenesulfinamide” are not available, a related process involves the catalytic protodeboronation of alkyl boronic esters .Applications De Recherche Scientifique

Herbicide Development

N-benzyl-2-methoxynaphthalene-1-sulfinamide: has been identified as a potential lead compound for the development of bleaching herbicides . These herbicides target the biosynthesis of plant pigments, which is crucial for weed control. The compound’s structure-activity relationship (SAR) suggests that the methoxyl substitution at the 2-position of the benzoyl moiety is essential for herbicidal activity. Small substituents at the meta- or para-position of the benzylamine moiety enhance this effect .

Pharmaceutical Applications

Compounds with sulfur-nitrogen bonds, like N-benzyl-2-methoxynaphthalene-1-sulfinamide , are significant in drug design due to their role as building blocks in medicinal chemistry . They are involved in the synthesis of various drugs and have applications in creating treatments for a range of diseases.

Agrochemical Research

In agrochemical research, N-benzyl-2-methoxynaphthalene-1-sulfinamide can be used to synthesize compounds that act as growth regulators or pesticides. Its structural properties allow for the creation of novel agrochemicals that can improve crop yield and protection .

Polymer Science

This compound is also relevant in polymer science, where it can be used as a precursor for synthesizing polymers with specific properties. These polymers could have applications in creating new materials for industrial use .

Chemical Synthesis Methodology

The direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines is an area of interest in chemical synthesisN-benzyl-2-methoxynaphthalene-1-sulfinamide plays a role in this process, contributing to the development of efficient and environmentally friendly synthetic routes .

Propriétés

IUPAC Name |

N-benzyl-2-methoxynaphthalene-1-sulfinamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2S/c1-21-17-12-11-15-9-5-6-10-16(15)18(17)22(20)19-13-14-7-3-2-4-8-14/h2-12,19H,13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXDKKWKQKPQVPW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=CC=CC=C2C=C1)S(=O)NCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701326050 |

Source

|

| Record name | N-benzyl-2-methoxynaphthalene-1-sulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

41 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49666340 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-benzyl-2-methoxynaphthalene-1-sulfinamide | |

CAS RN |

477714-09-3 |

Source

|

| Record name | N-benzyl-2-methoxynaphthalene-1-sulfinamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-(1H-1,2,4-triazol-1-yl)-2-({1-[6-(trifluoromethyl)pyridine-3-carbonyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2610747.png)

![N-(2,4-difluorophenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2610752.png)

![(4-(Methylsulfonyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)methanone](/img/structure/B2610753.png)

![1-ethyl-3-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2610754.png)

![6-[(3-Chloro-4-methylphenyl)sulfonyl]-2-(4-methoxyphenyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2610757.png)

![1-(4-fluorophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]cyclopropane-1-carboxamide](/img/structure/B2610758.png)

![6-[5-(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-2-yl]-3-methyl-1H-pyrimidine-2,4-dione](/img/structure/B2610759.png)

![3-(1H-benzo[d]imidazol-2-yl)-N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide](/img/structure/B2610763.png)